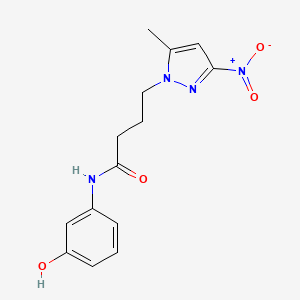
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)ethanediamide, commonly known as DMPEA, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. DMPEA is a derivative of ethylenediamine and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of DMPEA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. DMPEA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. DMPEA has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DMPEA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMPEA inhibits the growth of cancer cells and the production of pro-inflammatory cytokines. In vivo studies have shown that DMPEA has analgesic and anti-inflammatory effects. DMPEA has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
DMPEA has several advantages for lab experiments, including its ease of synthesis and purification, its stability, and its potential use in various fields. However, DMPEA also has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of DMPEA. In medicinal chemistry, DMPEA could be further studied for its potential use as an anticancer and anti-inflammatory agent. In material science, DMPEA could be investigated for its potential use in the synthesis of new metal-organic frameworks with improved properties. In catalysis, DMPEA could be further studied for its potential use as a ligand in transition metal catalyzed reactions. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of DMPEA.
Synthesis Methods
DMPEA can be synthesized through various methods, including the reaction of 2,4-dimethylbenzylamine with 4-methoxybenzylchloride in the presence of a base such as triethylamine. Another method involves the reaction of 2,4-dimethylbenzylamine with 4-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The purity and yield of DMPEA can be improved through various purification methods such as recrystallization and column chromatography.
Scientific Research Applications
DMPEA has shown potential in various scientific fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, DMPEA has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. DMPEA has also been investigated for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. In material science, DMPEA has been studied for its potential use in the synthesis of metal-organic frameworks, which are porous materials with applications in gas storage and separation. In catalysis, DMPEA has been investigated for its potential use as a ligand in transition metal catalyzed reactions.
properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-4-9-16(13(2)10-12)20-18(22)17(21)19-11-14-5-7-15(23-3)8-6-14/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWKRPCSXBWVHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-2-methyl-3-octyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate](/img/structure/B5060650.png)
![N-(3,4-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5060651.png)
![N,4,6-trimethyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-oxo-2H-pyran-5-carboxamide](/img/structure/B5060665.png)
![4-(2-methoxyethoxy)-1-{3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}piperidine](/img/structure/B5060671.png)
![1-(2-bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5060686.png)
![7-(benzyloxy)-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5060693.png)
![2-{[2-(3-chlorophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5060700.png)
![4-(benzyloxy)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5060708.png)

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-thienyl)acetamide](/img/structure/B5060723.png)
![N-(2-isopropoxyethyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060737.png)

![2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5060753.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5060756.png)